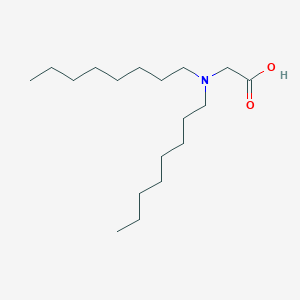
n,n-Dioctylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Dioctylglycine: is an amino acid derivative with the molecular formula C18H37NO2 . It is characterized by the presence of two octyl groups attached to the nitrogen atom of glycine, making it a hydrophobic compound. This compound is primarily used in various chemical processes and has applications in solvent extraction and other industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dioctylglycine typically involves the reaction of glycine with octylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glycine+2Octylamine→this compound+By-products
Industrial Production Methods: For large-scale industrial production, the process involves the use of chloroacetic acid and octylamine. The reaction is carried out in an aqueous medium, and the product is extracted using organic solvents such as toluene. The reaction conditions are optimized to achieve high yield and purity of this compound. The steps include:
- Preparation of chloroacetic acid solution.
- Reaction with octylamine at controlled temperature (20-70°C) for 2-5 hours.
- Removal of unreacted octylamine.
- Condensation, crystallization, centrifugation, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Dioctylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-Dioctylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and solvent extraction processes.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the extraction of metals such as palladium from aqueous solutions.
Wirkmechanismus
The mechanism of action of n,n-Dioctylglycine involves its interaction with various molecular targets. It acts as a chelating agent, forming stable complexes with metal ions. This property is utilized in solvent extraction processes where this compound binds to metal ions, facilitating their separation from aqueous solutions. The molecular targets include metal ions such as palladium and platinum, and the pathways involved include chelation and complexation reactions .
Vergleich Mit ähnlichen Verbindungen
n,n-Dimethylglycine: A simpler derivative with two methyl groups instead of octyl groups.
n,n-Dioctyl-N,N’-di-dodecyl-3-oxapentane-1,5-diamide: A more complex derivative with additional functional groups.
Uniqueness: n,n-Dioctylglycine is unique due to its hydrophobic nature and ability to form stable complexes with metal ions. This makes it particularly useful in solvent extraction processes and other industrial applications where hydrophobicity and metal chelation are important .
Eigenschaften
CAS-Nummer |
18198-48-6 |
|---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-(dioctylamino)acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(17-18(20)21)16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
HVSYQIIFVJACKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


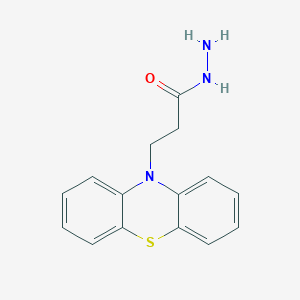
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)



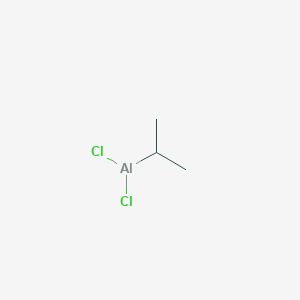
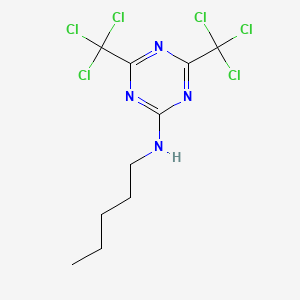
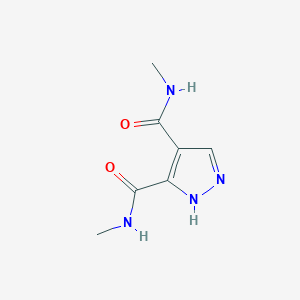
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
